N-(4-acetamidophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
This compound features a hybrid structure combining an indole core substituted with a 5-methyl-1,3,4-oxadiazole moiety at position 2, linked via an acetamide group to a 4-acetamidophenyl ring. The 1,3,4-oxadiazole scaffold is known for its electron-withdrawing properties and bioisosteric compatibility with amide groups, enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13(27)22-16-7-9-17(10-8-16)23-20(28)12-26-18-6-4-3-5-15(18)11-19(26)21-25-24-14(2)29-21/h3-11H,12H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRPXCPGIMHKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that includes an acetamidophenyl group, an indole moiety, and a 1,3,4-oxadiazole ring. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C_{17}H_{18}N_{4}O_{2} |
| Molecular Weight | 314.35 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. These compounds can inhibit various enzymes associated with cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
A study highlighted that derivatives of 1,3,4-oxadiazoles showed promising results against several cancer cell lines. For instance, hybridization with other pharmacophores enhanced their efficacy in targeting cancer cells .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been well-documented. A study synthesized several 1,3,4-oxadiazole derivatives and tested their antimicrobial activity against various bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis and repair.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells by modulating signaling pathways related to cell proliferation.
- Apoptosis Induction : The compound may promote apoptosis in malignant cells through intrinsic and extrinsic pathways .
Case Studies
- Anticancer Studies : In one notable study involving a series of oxadiazole derivatives, researchers found that specific modifications to the structure significantly increased cytotoxicity against various cancer cell lines (e.g., MCF7 and HepG2). The most effective derivative demonstrated an IC50 value of 0.25 μM .
- Antimicrobial Testing : Another study reported the synthesis of novel 1,3,4-oxadiazole derivatives with enhanced antimicrobial activity compared to standard antibiotics. The derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s closest analogs differ in substituents on the phenyl ring or indole core, significantly altering physicochemical and pharmacological profiles:
Key Observations :
- Bioisosteric Replacements : Replacing the 4-acetamidophenyl group with halogenated aryl rings (e.g., 3-chlorophenyl in 2a) enhances antimicrobial activity but reduces solubility .
- Impact of Heterocycles : Pyridine (M337-0020) or benzofuran (2a) substitutions alter electronic properties, affecting binding to targets like Bcl-2 or microbial enzymes .
Antimicrobial Activity
- Target Compound : Data pending, but structurally similar to Shah et al.’s derivative (), which showed MIC values of 2–8 µg/mL against S. aureus .
- Compound 2a () : Exhibited superior activity (MIC: 3.12 µg/mL) due to the benzofuran-oxadiazole-thioacetamide hybrid enhancing membrane disruption .
- Shah et al.’s Derivatives : A 4-acetamidophenyl-oxadiazole-sulfanylacetamide analog demonstrated 63% growth inhibition against S. aureus at 10 µM .
Enzyme Inhibition
- Acetylcholinesterase (AChE): Aminothiazole-oxadiazole hybrids () achieved IC₅₀ values of 1.2–4.8 µM, suggesting the target’s acetamidophenyl group could optimize π-π stacking in AChE’s active site .
Anticancer Potential
- Indole Derivatives () : Compounds with chlorobenzoyl groups (e.g., 10j, 10k) showed sub-micromolar IC₅₀ values against MCF-7 cells, attributed to apoptosis induction via Bcl-2/Mcl-1 inhibition . The target compound’s 5-methyl-oxadiazole may enhance DNA intercalation compared to methoxy or nitro groups .
Q & A
Q. Q1. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(4-acetamidophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide?
The synthesis typically involves multi-step protocols, including:
- Indole-oxadiazole coupling : Reacting 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with indole derivatives under reflux in DMF using coupling agents like EDCI/HOBt .
- Acetamide linkage : Introducing the 4-acetamidophenyl group via nucleophilic substitution or amidation, requiring pH control (pH 7–8) and anhydrous conditions to prevent hydrolysis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) are critical for achieving >95% purity .
Q. Q2. Which analytical techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?
- 1H/13C-NMR : Key signals include:
- HRMS : Exact mass calculation (e.g., C21H19N5O3 requires m/z 389.1485) to confirm molecular formula .
- IR : Stretching bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in bioactivity data across studies, particularly for anticancer activity?
- Assay standardization : Use established cell lines (e.g., MCF-7 for breast cancer) and normalize protocols (e.g., MTT assay incubation time: 48 hrs) to reduce variability .
- Structural analogs comparison : Compare IC50 values of derivatives (e.g., chloro vs. methoxy substituents) to identify SAR trends. For example, electron-withdrawing groups on the phenyl ring enhance apoptosis induction .
- Mechanistic validation : Perform flow cytometry (Annexin V/PI staining) and Western blotting (Bcl-2/Bax ratios) to confirm apoptosis pathways .
Q. Q4. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?
- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to enhance membrane permeability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI <0.1) for sustained release .
Q. Q5. How can computational methods aid in predicting off-target interactions or toxicity risks?
- Molecular docking : Screen against the ADMETox database using AutoDock Vina to predict CYP450 inhibition (e.g., CYP3A4 binding affinity < −8.0 kcal/mol indicates high risk) .
- QSAR modeling : Use MOE or Schrödinger to correlate logP values (>3.5) with hepatotoxicity risks .
- In silico mutagenicity : Apply Derek Nexus to flag potential genotoxic alerts (e.g., oxadiazole ring interactions with DNA topoisomerases) .
Data Interpretation & Experimental Design
Q. Q6. What are common pitfalls in interpreting NMR spectra of this compound, and how can they be mitigated?
- Residual solvent peaks : DMSO-d6 (δ 2.5 ppm) can overlap with oxadiazole methyl signals. Use deuterated chloroform for clearer spectra .
- Rotameric splitting : The acetamide NH may show broadening due to restricted rotation. Acquire spectra at elevated temperatures (50°C) to coalesce signals .
- Impurity identification : Compare with synthetic intermediates (e.g., unreacted indole precursors at δ 6.8–7.2 ppm) .
Q. Q7. How should researchers design dose-response studies to evaluate dual inhibitory effects (e.g., Bcl-2/Mcl-1)?
- Concentration range : Test 0.1–100 μM in triplicate to capture IC50 values for both targets.
- Control compounds : Include ABT-199 (Bcl-2 inhibitor) and A-1210477 (Mcl-1 inhibitor) as benchmarks .
- Synergy analysis : Use CompuSyn software to calculate combination indices (CI <1 indicates synergy) .
Biological Activity & Mechanism
Q. Q8. What in vitro assays are most suitable for assessing the compound’s antimicrobial potential?
Q. Q9. How can researchers elucidate the compound’s mechanism of action in cancer cells?
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) .
- Proteomics : SILAC-based quantification of Bcl-2 family proteins post-treatment .
- Cellular imaging : Confocal microscopy with JC-1 dye to visualize mitochondrial membrane potential collapse .
Comparative Analysis & Structural Analogs
Q. Q10. How do structural modifications (e.g., substituents on the indole or oxadiazole) influence bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
